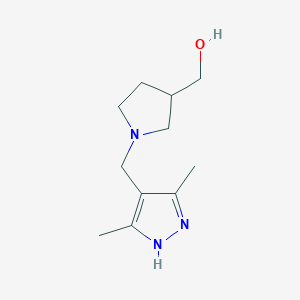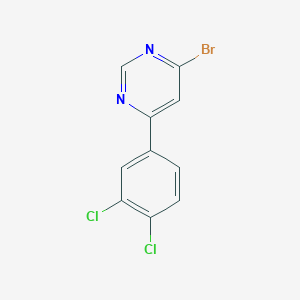
4-溴-6-(3,4-二氯苯基)嘧啶
描述
“4-Bromo-6-(3,4-dichlorophenyl)pyrimidine” is a chemical compound with the molecular formula C10H5BrCl2N2 and a molecular weight of 303.97 g/mol . It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “4-Bromo-6-(3,4-dichlorophenyl)pyrimidine” were not found, pyrimidine derivatives can be synthesized using various methods. For example, one method involves the reaction of chalcone with guanidine hydrochloride . Another method involves the use of organolithium reagents . The specific synthesis method would depend on the desired substituents on the pyrimidine ring.Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3,4-dichlorophenyl)pyrimidine” consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a 3,4-dichlorophenyl group at the 6-position .Physical and Chemical Properties Analysis
“4-Bromo-6-(3,4-dichlorophenyl)pyrimidine” has a molecular weight of 303.97 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the retrieved information.科学研究应用
改进的合成方法
- 已经开发出一种从廉价的散装化学品开始的 6-溴-4-氯噻吩并[2,3-d]嘧啶的实用、稳健且可扩展的合成方法。该方法涉及格瓦尔德反应、嘧啶酮形成、溴化和氯化,使产物在不使用色谱纯化的情况下以 49% 的总收率获得 (Bugge 等人,2014)。
分析方法开发
- 开发了一种快速灵敏的紫外-可见光谱法来估计一种有效的嘧啶衍生物,在 275 nm 处监测紫外检测,适用于准确、精确和快速测定 (Chaudhary 等人,2014)。
生物活性探索
- 合成了新型氨基嘧啶衍生物并评估了它们的抗菌和抗伤害感受作用,显示出对大肠杆菌的有效性以及与对照相比显着的抗伤害感受反应,表明它们作为抗菌剂和止痛剂的潜力 (Waheed 等人,2008)。
未来方向
While specific future directions for “4-Bromo-6-(3,4-dichlorophenyl)pyrimidine” were not found, there is ongoing research into the synthesis and therapeutic potential of pyrimidine derivatives . This includes the development of new drugs to overcome antimicrobial resistance and the exploration of the diverse therapeutic potentials of heterocyclic compounds .
作用机制
Target of Action
The primary target of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. It plays a crucial role in the development and progression of many types of cancer .
Mode of Action
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by EGFR-TK, leading to a decrease in cell proliferation and growth . The compound’s interaction with EGFR-TK results in significant inhibitory activities .
Biochemical Pathways
The inhibition of EGFR-TK by 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The disruption of these pathways leads to a decrease in cancer cell growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr-tk suggests that it may have good bioavailability .
Result of Action
The result of the action of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is a decrease in cancer cell growth and proliferation . This is achieved through the inhibition of EGFR-TK and the disruption of the biochemical pathways it regulates .
生化分析
Biochemical Properties
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s interaction with these enzymes can lead to inhibition or activation, depending on the specific context of the reaction. Additionally, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine has shown potential in modulating the activity of proteins involved in inflammatory responses, making it a candidate for anti-inflammatory therapies .
Cellular Effects
The effects of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have indicated that 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine can be actively transported into cells via membrane transporters, and its distribution is influenced by binding to intracellular proteins .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways and metabolic processes .
属性
IUPAC Name |
4-bromo-6-(3,4-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-2-7(12)8(13)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJRZHJDHAITSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


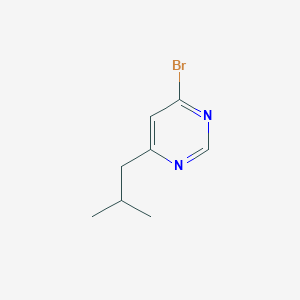

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)
![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475513.png)
amine](/img/structure/B1475516.png)
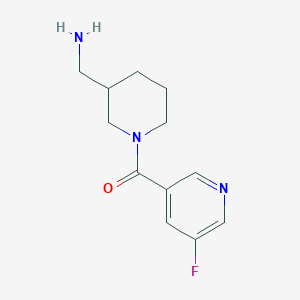
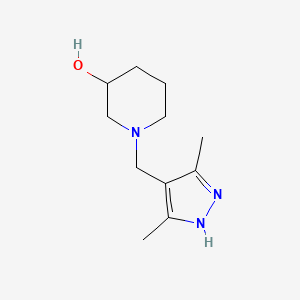
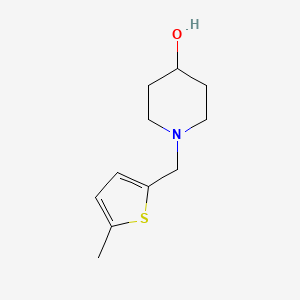
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)
![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)
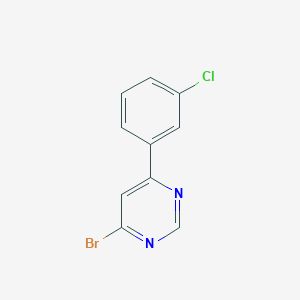
![1-({[(5-Methylfuran-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475525.png)
